molecular formula C11H11N5S B1408379 1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1955547-17-7

1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Cat. No. B1408379
CAS RN: 1955547-17-7
M. Wt: 245.31 g/mol
InChI Key: YNUNWAQAUHNNNY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a molecular formula of C11H11N5S. It belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of hydrazonoyl halides as precursors . The reaction of these precursors with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of the desired compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The ability of these compounds to undergo these reactions makes them useful as synthetic intermediates .

Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

Compounds structurally related to 1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of polyunsaturated fatty acids. Specific derivatives showed promising IC50 values, indicating potential as inhibitors of 15-LO, which could have implications in the development of anti-inflammatory drugs (Asghari et al., 2016).

Tuberculostatic Activity

Analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown promising antituberculous properties. These compounds have been synthesized and evaluated for their tuberculostatic activity, demonstrating the potential for the development of new antituberculous agents (Titova et al., 2019).

Antimicrobial Activities

Several novel fused heterocycles related to the compound have been synthesized and tested for their microbiological activity. These studies have revealed moderate activity against certain bacterial and fungal species, highlighting the potential use of these compounds in developing new antimicrobial agents (Mohamed et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure-activity relationship of biologically important 1,2,4-triazolo[4,3-b]pyridazines could be a focus of future research .

properties

IUPAC Name

1-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-7(12)11-14-13-10-3-2-9(15-16(10)11)8-4-5-17-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUNWAQAUHNNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 3
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 4
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 5
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 6
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

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